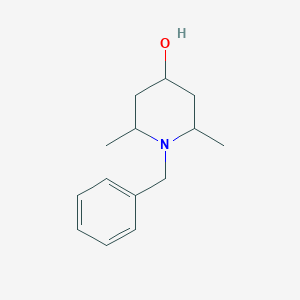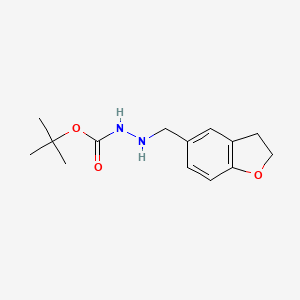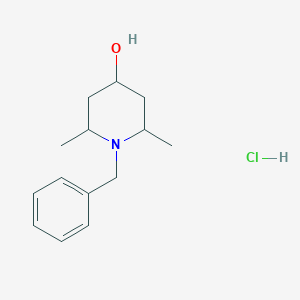
4-Amino-2-methylbutan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylbutan-2-ol hydrochloride (4-AMBHCl) is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. As a derivative of 2-methylbutan-2-ol, 4-AMBHCl has a unique structure that makes it an interesting target for scientific research. It has been found to have useful properties in a variety of laboratory experiments and has been studied for its potential therapeutic applications.
Scientific Research Applications
4-Amino-2-methylbutan-2-ol hydrochloride has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of other compounds and as a catalyst in organic reactions. In addition, it has been studied for its potential therapeutic applications, such as the treatment of hypertension and diabetes.
Mechanism of Action
4-Amino-2-methylbutan-2-ol hydrochloride is believed to act as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, 4-Amino-2-methylbutan-2-ol hydrochloride increases the levels of cAMP in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-Amino-2-methylbutan-2-ol hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, it has been found to increase the production of insulin, which can lead to improved glucose metabolism. Finally, it has been found to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-Amino-2-methylbutan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity level. In addition, it has a relatively low toxicity and is relatively stable in solution. However, it is important to note that 4-Amino-2-methylbutan-2-ol hydrochloride can be difficult to dissolve in certain solvents, and it is also sensitive to light and heat.
Future Directions
The potential future directions for research on 4-Amino-2-methylbutan-2-ol hydrochloride include further studies of its biochemical and physiological effects, its potential therapeutic applications, and its possible interactions with other drugs. In addition, further research could be conducted on its synthesis method and the development of new, more efficient synthesis methods. Finally, further studies could be conducted on its stability in solution and its potential interactions with other compounds.
Synthesis Methods
4-Amino-2-methylbutan-2-ol hydrochloride can be synthesized from 2-methylbutan-2-ol through a two-step process. The first step involves the formation of 4-amino-2-methylbutan-2-ol by the reaction of 2-methylbutan-2-ol with ammonia in the presence of an acid catalyst. The second step involves the conversion of 4-amino-2-methylbutan-2-ol to 4-Amino-2-methylbutan-2-ol hydrochloride by the addition of hydrochloric acid. The reaction is typically carried out at room temperature and yields a product with a purity of 95-98%.
properties
IUPAC Name |
4-amino-2-methylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDAWKXAXZHYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylbutan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)







